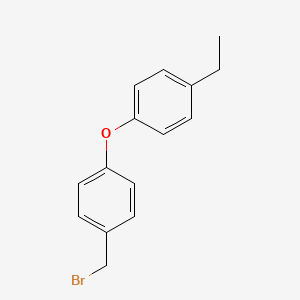

1-(Bromomethyl)-4-(4-ethylphenoxy)benzene

Description

Properties

IUPAC Name |

1-(bromomethyl)-4-(4-ethylphenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrO/c1-2-12-3-7-14(8-4-12)17-15-9-5-13(11-16)6-10-15/h3-10H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHGJXSMCLAAPPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OC2=CC=C(C=C2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Bromomethyl)-4-(4-ethylphenoxy)benzene typically involves the bromination of a precursor compound. One common method is the bromination of 4-(4-ethylphenoxy)toluene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

1-(Bromomethyl)-4-(4-ethylphenoxy)benzene can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at moderate temperatures.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed

Nucleophilic Substitution: Formation of substituted benzyl derivatives.

Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

Reduction: Formation of 4-(4-ethylphenoxy)toluene.

Scientific Research Applications

Organic Synthesis

One of the primary applications of 1-(Bromomethyl)-4-(4-ethylphenoxy)benzene is its use as an intermediate in organic synthesis. The bromomethyl group serves as a versatile electrophile that can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.

Case Study: Synthesis of Phenolic Compounds

- Researchers have utilized this compound to synthesize phenolic compounds through nucleophilic displacement reactions. The compound can react with nucleophiles such as amines or alcohols, leading to the formation of various derivatives that are valuable in medicinal chemistry .

Material Science

The compound has also been investigated for its potential use in material science, particularly in the development of liquid crystals and polymers.

Case Study: Liquid Crystal Applications

- A study highlighted the synthesis of novel liquid crystal materials using derivatives of this compound. These materials exhibited desirable thermotropic properties, making them suitable for applications in display technologies and sensors .

Pharmaceutical Research

In pharmaceutical research, this compound has been explored for its biological activities, including cytotoxicity and antibacterial properties.

Case Study: Biological Activity Assessment

- Preliminary studies have shown that derivatives synthesized from this compound exhibit significant cytotoxic effects against human cancer cell lines. These findings suggest potential applications in cancer therapeutics . Furthermore, antibacterial assays indicated effectiveness against various bacterial strains, highlighting its utility as a lead compound in drug development .

Table 1: Summary of Synthetic Applications

Mechanism of Action

The mechanism of action for 1-(Bromomethyl)-4-(4-ethylphenoxy)benzene in chemical reactions typically involves the formation of reactive intermediates such as carbocations or radicals. These intermediates then undergo further transformations depending on the reaction conditions and reagents used. The molecular targets and pathways involved would vary based on the specific application and reaction type.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between 1-(bromomethyl)-4-(4-ethylphenoxy)benzene and its analogues:

Key Structural and Functional Comparisons

Substituent Effects on Reactivity: Electron-Donating Groups: The 4-ethylphenoxy and 4-methoxyphenoxy groups enhance electron density on the benzene ring, facilitating electrophilic substitution reactions. However, the trifluoromethoxy group (-OCF₃) is electron-withdrawing, reducing ring reactivity but improving metabolic stability in pharmaceuticals . Halogen Position: Compounds like 1,4-bis(bromomethyl)benzene exhibit lower yields (<3%) due to steric challenges in dual alkylation, contrasting with single-substituted derivatives (e.g., 94% yield for nonyloxy analogue) .

Applications in Drug Development: The trifluoromethoxy derivative is critical in synthesizing PA-824, a nitroimidazole antitubercular agent, highlighting the role of fluorine in enhancing bioavailability . The ethylphenoxy variant’s application in flufenerim underscores the importance of lipophilic substituents in agrochemical design .

Synthetic Efficiency: Methoxy and nonyloxy derivatives achieve higher yields (59–94%) compared to sterically hindered bis-bromomethylated compounds. Reaction conditions (e.g., column chromatography, solvent systems) further influence efficiency .

Physical Properties: Derivatives with longer alkyl chains (e.g., nonyloxy) or bulky groups (e.g., trifluoromethoxy) are typically oils, while simpler analogues may crystallize. These properties affect solubility and purification strategies .

Research Findings and Trends

- Biological Activity : Fluorinated derivatives (e.g., trifluoromethoxy) show enhanced bioactivity and stability, making them preferred in drug discovery .

- Industrial Relevance: High-yield bromomethyl compounds (e.g., 94% for nonyloxy analogue) are prioritized for scalable synthesis of surfactants and polymers .

- Challenges : Bridged analogues (e.g., 1,4-bis(bromomethyl)benzene) face synthetic inefficiencies, necessitating alternative strategies like resin-based stapling .

Biological Activity

1-(Bromomethyl)-4-(4-ethylphenoxy)benzene is an organic compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a bromomethyl group attached to a phenyl ring that is further substituted with an ethylphenoxy moiety. This structure may influence its interactions with biological targets, contributing to its pharmacological properties.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, potentially effective against various bacterial strains.

- Antiprotozoal Activity : Research has explored its efficacy against protozoan parasites, particularly those causing malaria.

- Cytotoxicity : Assessments have been made on its cytotoxic effects in various human cell lines, indicating potential therapeutic applications.

Antimicrobial and Antiprotozoal Activity

Recent studies have highlighted the compound's activity against Plasmodium falciparum, the malaria-causing parasite. The in vitro testing demonstrated varying degrees of effectiveness against both chloroquine-sensitive and chloroquine-resistant strains.

Table 1: In Vitro Antimalarial Activity

| Compound | IC50 (µM) | Strain |

|---|---|---|

| This compound | 0.07 - >40 | Chloroquine-resistant W2 |

| 0.06 - >40 | Chloroquine-sensitive 3D7 |

These results suggest that while the compound shows promise, further optimization may be required to enhance its potency against resistant strains .

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the bromomethyl group may participate in nucleophilic substitution reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules such as proteins and nucleic acids. Additionally, the ethylphenoxy moiety may facilitate membrane penetration or receptor binding.

Cytotoxicity Studies

Cytotoxicity assessments were conducted using human HepG2 liver cells. The selectivity index was calculated to determine the ratio of cytotoxicity to antiprotozoal activity, providing insights into the therapeutic window of the compound.

Table 2: Cytotoxicity Profile

| Compound | Cytotoxic IC50 (µM) | Selectivity Index |

|---|---|---|

| This compound | >40 | <0.5 |

The low selectivity index indicates a potential risk for toxicity at therapeutic doses, necessitating further structural modifications to improve safety profiles .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing context for understanding the potential of this compound:

- Antimalarial Development : Research on similar phenoxybenzene derivatives has shown promising antimalarial activity, suggesting a scaffold for developing new therapies targeting malaria .

- Cytotoxicity Mechanisms : Studies indicate that compounds with similar structures can induce apoptosis in cancer cell lines through various pathways, including oxidative stress and DNA damage .

- Drug Development Potential : The unique structural features of this compound position it as a candidate for further drug development efforts aimed at enhancing efficacy and reducing toxicity .

Q & A

Q. What are the established synthetic methodologies for 1-(Bromomethyl)-4-(4-ethylphenoxy)benzene, and what reaction conditions optimize yield?

- Methodological Answer : The compound can be synthesized via a two-step approach : (i) Williamson ether synthesis : React 4-ethylphenol with 4-bromomethylbenzyl bromide under alkaline conditions (e.g., K₂CO₃ in DMF) to form the ether linkage . (ii) Bromination : If the methyl group requires bromination, use Br₂ in the presence of a Lewis acid catalyst (e.g., AlCl₃ or FeBr₃) under anhydrous conditions . Optimization : Yield is maximized by controlling stoichiometry (1:1 molar ratio for ether synthesis) and reaction temperature (60–80°C). Purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) ensures >95% purity .

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 7.2–7.5 ppm (aromatic protons), δ 4.5 ppm (CH₂Br), δ 2.6 ppm (CH₂ of ethyl group), and δ 1.2 ppm (CH₃ of ethyl group) confirm substitution patterns .

- ¹³C NMR : Signals for quaternary carbons (e.g., ether-linked aromatic carbons) and the brominated methyl group (C-Br ~30 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak at m/z 305.04 (C₁₅H₁₅BrO⁺) .

- HPLC : Purity >98% confirmed via reverse-phase C18 column (acetonitrile/water gradient) .

Q. What are the key solubility properties and storage recommendations for this compound?

- Methodological Answer :

- Solubility : Highly soluble in polar aprotic solvents (DMF, DMSO, THF) and chlorinated solvents (dichloromethane). Limited solubility in water or hexane .

- Storage : Store at 2–8°C in amber vials under inert gas (argon) to prevent hydrolysis of the C-Br bond. Desiccate to avoid moisture absorption .

Advanced Research Questions

Q. How can computational tools like UCSF Chimera aid in predicting the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Molecular Modeling : Use UCSF Chimera to calculate electrostatic potential surfaces and identify electrophilic sites (e.g., bromomethyl carbon) prone to SN2 attacks .

- Docking Studies : Predict interactions with nucleophiles (e.g., amines, thiols) by simulating transition states and energy barriers. Compare with experimental kinetic data to validate models .

Q. What strategies are effective for functionalizing the bromomethyl group to create novel derivatives for pharmaceutical applications?

- Methodological Answer :

- SN2 Reactions : React with sodium azide (NaN₃) to produce azide intermediates for "click chemistry" (e.g., CuAAC with alkynes) .

- Palladium-Catalyzed Cross-Coupling : Suzuki-Miyaura coupling with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) to introduce biaryl motifs .

- Protection-Deprotection : Temporarily protect the ethylphenoxy group with TMSCl during functionalization to avoid side reactions .

Q. In studies observing contradictory biological activity data for derivatives, how should researchers approach mechanistic elucidation?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., ethyl group → longer alkyl chains) and correlate with bioactivity (e.g., IC₅₀ in enzyme assays) .

- Competitive Binding Assays : Use fluorescent probes (e.g., AIEgens from analogous compounds) to quantify target engagement vs. off-target effects .

- Computational ADMET Profiling : Predict pharmacokinetic properties (e.g., logP, metabolic stability) to rule out false positives due to poor bioavailability .

Q. What are the challenges in scaling up the synthesis while maintaining regioselectivity and minimizing by-products?

- Methodological Answer :

- Continuous Flow Reactors : Enhance heat/mass transfer for bromination steps, reducing dimerization by-products (e.g., dibenzyl ethers) .

- In-Line Analytics : Use FTIR or Raman spectroscopy to monitor reaction progress and adjust reagent dosing dynamically .

- By-Product Analysis : Characterize impurities (e.g., via GC-MS) and optimize quenching protocols (e.g., Na₂S₂O₃ washes) to remove excess Br₂ .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported NMR spectra for derivatives of this compound?

- Methodological Answer :

- Variable Temperature NMR : Confirm dynamic effects (e.g., rotational barriers in ethylphenoxy groups) causing signal splitting .

- X-Ray Crystallography : Resolve ambiguity by comparing experimental crystal structures with predicted NMR shifts .

- Isotopic Labeling : Use ¹³C-labeled precursors to assign overlapping signals in complex spectra .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.